
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide” is a chemical compound with the molecular formula C15H18N2O2 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 258.321. Other specific properties like melting point and NMR data are not available in the retrieved data .作用機序
The exact mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. In neurology, this compound has been shown to protect neurons from oxidative stress and inflammation. In immunology, this compound has been shown to modulate the activity of immune cells, including T cells and macrophages.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. In neurology, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases. In immunology, this compound has been shown to modulate the activity of immune cells, which may have potential applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is that it has been extensively studied and has shown potential therapeutic applications in a variety of fields. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
将来の方向性
There are several potential future directions for research on N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide. One area of interest is the development of targeted therapies that take advantage of this compound's ability to inhibit specific enzymes involved in cancer cell growth and proliferation. Another area of interest is the development of neuroprotective therapies that utilize this compound's ability to protect neurons from oxidative stress and inflammation. Finally, there is potential for the development of immunomodulatory therapies that utilize this compound's ability to modulate the activity of immune cells.
合成法
The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide involves the condensation of 2-acetyl-7,8-dimethylquinoline with ethylenediamine, followed by acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol.
科学的研究の応用
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In neurology, this compound has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In immunology, this compound has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-4-5-12-8-13(6-7-16-11(3)18)15(19)17-14(12)10(9)2/h4-5,8H,6-7H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXDVZKNUSJCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
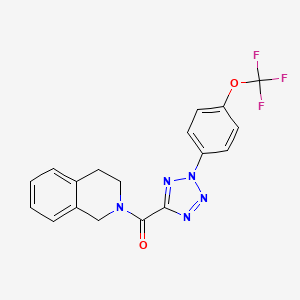

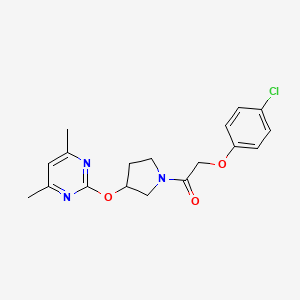

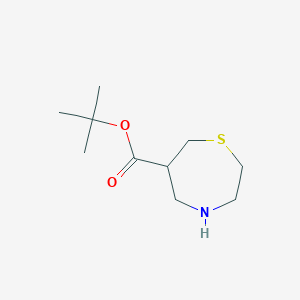
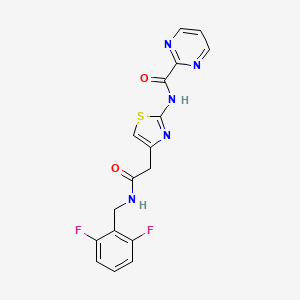



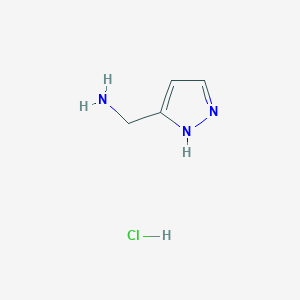
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2852641.png)



